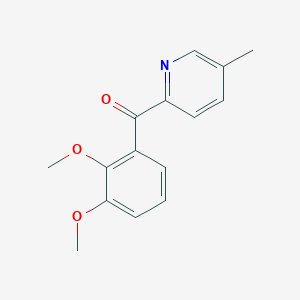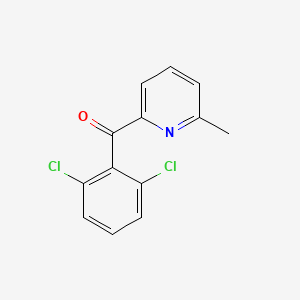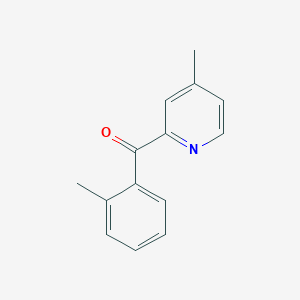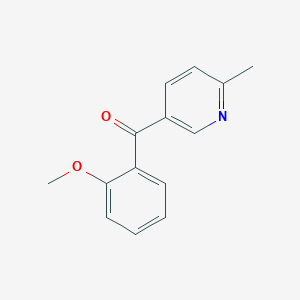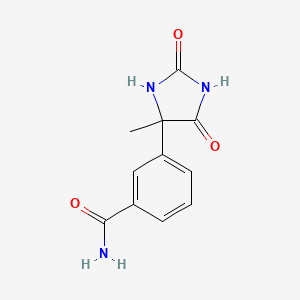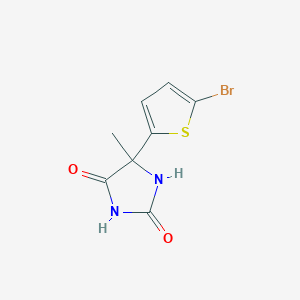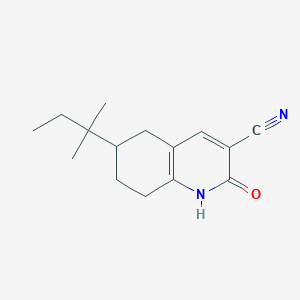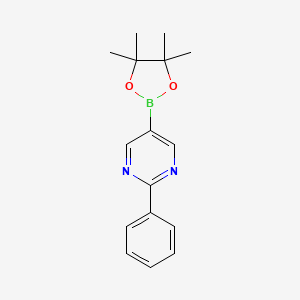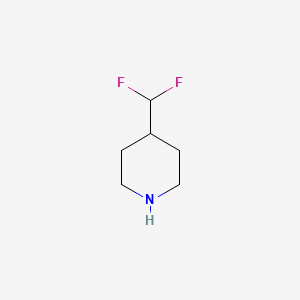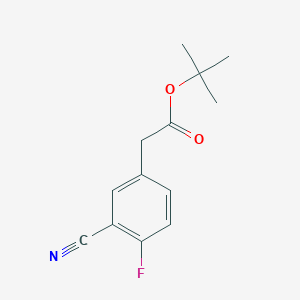
Tert-butyl 2-(3-cyano-4-fluorophenyl)acetate
Descripción general
Descripción
Tert-butyl 2-(3-cyano-4-fluorophenyl)acetate is a biochemical compound with the molecular formula C13H14FNO2 and a molecular weight of 235.26 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for Tert-butyl 2-(3-cyano-4-fluorophenyl)acetate is 1S/C13H14FNO2/c1-13(2,3)17-12(16)7-9-4-5-11(14)10(6-9)8-15/h4-6H,7H2,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
Tert-butyl 2-(3-cyano-4-fluorophenyl)acetate has a molecular weight of 235.26 . The compound should be stored at a temperature between 2-8°C . Unfortunately, the search results did not provide more detailed physical and chemical properties.Aplicaciones Científicas De Investigación
Synthesis of Vinylogous Urea
“Tert-butyl 2-(3-cyano-4-fluorophenyl)acetate” is used in the synthesis of vinylogous urea . Vinylogous ureas are important compounds in medicinal chemistry and have been used as building blocks in the synthesis of various bioactive molecules.
Formation of 3-Amino-4-Alkyl Isoquinolines
This compound undergoes functionalization and decarboxylation to form 3-amino-4-alkyl isoquinolines . Isoquinolines are a class of organic compounds that are part of several important alkaloids, which are naturally occurring chemical compounds that have diverse pharmacological effects.
Research and Development
As a specialized chemical, “Tert-butyl 2-(3-cyano-4-fluorophenyl)acetate” is primarily used in research and development . It is used in the synthesis of various other compounds and can serve as a starting material or intermediate in chemical reactions.
Proteomics Research
This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
Biochemical Research
“Tert-butyl 2-(3-cyano-4-fluorophenyl)acetate” is used in biochemical research . It can be used to study the effects of various biochemical processes and pathways.
Pharmaceutical Research
This compound is used in pharmaceutical research . It can be used in the development of new drugs and therapies, particularly those involving the aforementioned vinylogous ureas and isoquinolines.
Mecanismo De Acción
Target of Action
Tert-butyl 2-(3-cyano-4-fluorophenyl)acetate is a complex organic compound. Similar compounds are often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Biochemical Pathways
Similar compounds have been used in suzuki–miyaura coupling reactions , a type of carbon-carbon bond-forming reaction. This suggests that it may play a role in the synthesis or modification of other organic compounds.
Pharmacokinetics
Its molecular weight (23526 g/mol ) suggests that it may be absorbed in the gastrointestinal tract following oral administration. Its distribution, metabolism, and excretion would depend on its chemical properties and interactions with various proteins and enzymes in the body.
Result of Action
Its potential role in proteomics research suggests that it may be involved in protein synthesis or modification, which could have various downstream effects on cellular processes.
Safety and Hazards
The compound is labeled with the signal word “Warning” and has the hazard statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 2-(3-cyano-4-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c1-13(2,3)17-12(16)7-9-4-5-11(14)10(6-9)8-15/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFYNURGIZFXQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC(=C(C=C1)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid](/img/structure/B1463278.png)
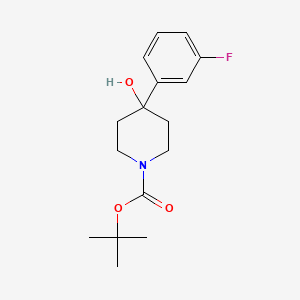

![5-[(3-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1463285.png)
